![molecular formula C17H23NO B1322541 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde CAS No. 216978-79-9](/img/structure/B1322541.png)
1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde
Übersicht
Beschreibung
“1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde” is a chemical compound with the molecular formula C16H23N . It appears as white crystals .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrido[3,2,1-ij]quinoline core, which is a type of heterocyclic compound. This core is substituted with four methyl groups and an aldehyde group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 303.0±32.0 °C and a predicted density of 1.02±0.1 g/cm3 . Its pKa is predicted to be 6.68±0.60 . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- AGIBA and Through Resonance Effects : A study by Krygowski et al. (2002) discusses the molecular structure of a related compound, focusing on the competition between the Angular Group Induced Bond Alternation (AGIBA) effect and through resonance. This research highlights the complex interactions within the molecular structure of such compounds.
Chemical Reactions and Derivatives
- Bromination Process : Research by Ukrainets et al. (2013) explores the bromination of a similar compound, providing insights into the structural features of the reaction products. This work is significant for understanding the chemical behavior of these compounds.
- Stereoselective Synthesis : A study on the stereoselective synthesis of pyrroloquinolines, including derivatives of the compound , by Galván et al. (2016) discusses a catalyzed coupling reaction. This synthesis method is noteworthy for its efficiency and flexibility, indicating potential for large-scale applications.
Biological Properties and Applications
- Diuretic Activity : The study of the diuretic activity of 9-bromo-7-hydroxy-5-oxo derivatives by Ukrainets et al. (2013) reveals that bromination enhances the diuretic activity compared to non-brominated analogs. This finding is important for pharmacological applications.
- Optical Characterization and Crystal Structure : Research on the synthesis, optical characterization, and X-ray crystal structure of phenylazojulolidine derivatives, which include the compound , by Barbero et al. (2012) demonstrates the compound's potential for applications in dye and pigment industries.
Novel Synthesis Methods and Derivatives
- Chemosensor Development : A study by Na et al. (2014) on the development of a colorimetric chemosensor using a derivative of the compound suggests its potential use in detecting specific anions in aqueous solutions.
LuminescentProperties and Applications
- Luminescent Properties : Potapov et al. (2020) conducted research on the luminescent properties of a series of derivatives related to the compound, demonstrating its potential use in photoluminescent applications (Potapov et al., 2020).
Catalysis and Synthetic Applications
- Nano-ZnO Catalysis : A study by Aghaalizadeh & Nasiri (2018) describes a four-component reaction catalyzed by nano-ZnO, leading to the synthesis of new derivatives. This highlights the compound's role in facilitating complex chemical reactions (Aghaalizadeh & Nasiri, 2018).
Miscellaneous Applications
- Electrogenerated Chemiluminescence : Jiang et al. (2007) explored the electrogenerated chemiluminescence of donor-acceptor molecules, including derivatives of the compound, for potential applications in electrochemical studies (Jiang et al., 2007).
Eigenschaften
IUPAC Name |
4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-16(2)5-7-18-8-6-17(3,4)14-10-12(11-19)9-13(16)15(14)18/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVCQFAKOKLXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C2C1=CC(=C3)C=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626765 | |
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | |
CAS RN |
216978-79-9 | |
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



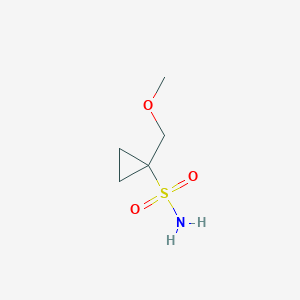
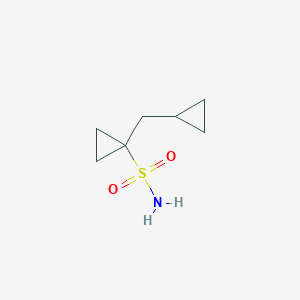

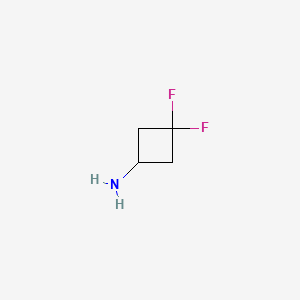
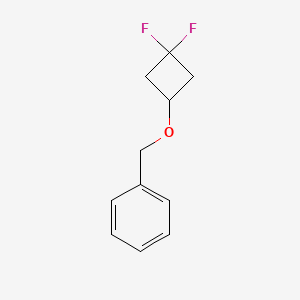
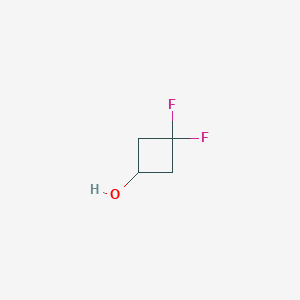


![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)
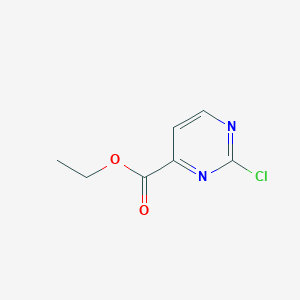
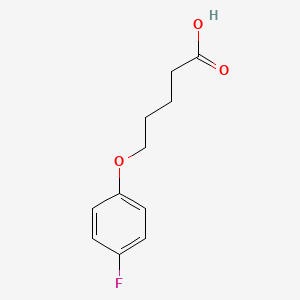
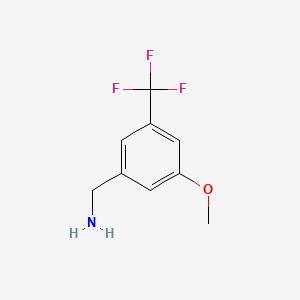
![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)
![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)